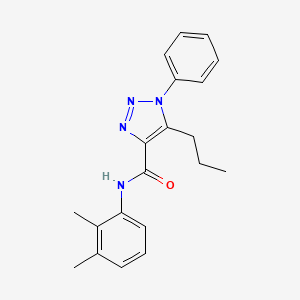

![molecular formula C14H18O2 B2583471 3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one CAS No. 1353586-60-3](/img/structure/B2583471.png)

3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one” is a chemical compound with the molecular weight of 218.3 . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized using Schiff base ligands . These ligands are obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18O2/c1-14(2)12(8-13(14)15)10-16-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 . This indicates that the compound has a cyclobutane core with a benzyloxy group and a ketone group attached.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Photocatalysis and Photochemistry

- Cyclobutane derivatives are key in understanding the mechanisms of photochemical reactions, including photodimerization processes that are crucial in synthetic organic chemistry. For instance, the study of photodimerization of 3-arylindenones both in solution and in solid state highlights the importance of molecular arrangement in crystal lattices for reaction outcomes (Uemura et al., 2018). This can provide insights into the design of photocatalytic processes involving cyclobutanones.

Synthesis and Characterization of Derivatives

- The synthesis and characterization of novel compounds from cyclobutane derivatives, such as the transformation of 1-exo-substituted 2a-aroyl-1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones with sulfoxonium ylide, show the potential for creating highly strained and structurally unique molecules for various applications, including materials science and drug development (Yadav et al., 2008).

Organic and Medicinal Chemistry

- Benzylated compounds play significant roles in organic synthesis and medicinal chemistry, such as in the development of antimicrobial agents. The synthesis of benzofurans and their applications in preparing natural products demonstrate the utility of benzylated cyclobutanes in generating bioactive molecules (Cruz & Tamariz, 2005). Such research underscores the importance of these compounds in drug discovery and development.

Catalysis

- The development of bench-stable pyridinium salts for the benzylation of alcohols showcases the application of benzylated compounds in catalysis, offering efficient and green synthetic routes for the modification of alcohols (Poon & Dudley, 2006). This research can contribute to more sustainable chemical processes in industrial applications.

Computational Chemistry and Material Science

- Studies involving the synthesis, characterization, and computational analysis of compounds, such as the novel pyrazole derivative synthesized through the annulation method, highlight the interplay between experimental and theoretical chemistry in understanding the properties of new materials and their potential applications (Naveen et al., 2021). Such compounds, by virtue of their structural complexity and electronic properties, can find applications in material science, catalysis, and as functional materials in electronic devices.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,2-dimethyl-3-(phenylmethoxymethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-14(2)12(8-13(14)15)10-16-9-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQCDCBWHHVVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)COCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2583394.png)

![N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alanine](/img/structure/B2583395.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2583402.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2583403.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2583404.png)

![6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583406.png)

![N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2583407.png)

![(2S)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid](/img/structure/B2583411.png)